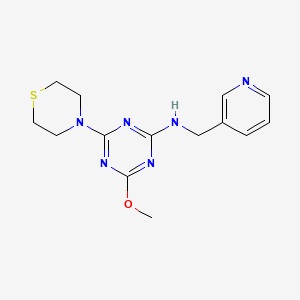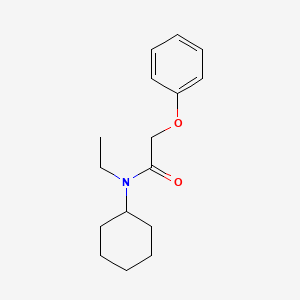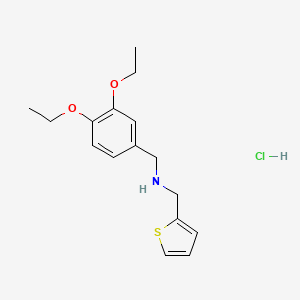![molecular formula C19H25N5O B5538423 N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)
N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide involves complex organic synthesis techniques, including the formation of indole and triazole rings. For example, Jacobs et al. (1994) described the synthesis of 3-(arylmethyl)-1H-indole-5-carboxamides by introducing fluorinated amide substituents, indicating the use of indole structures in medicinal chemistry (Jacobs et al., 1994).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of indole and triazole rings, which are common in many biologically active molecules. The indole ring, a fused structure of benzene and pyrrole, contributes to the molecule's stability and reactivity. The triazole ring, a five-membered ring containing three nitrogen atoms, is known for its versatility in chemical reactions and its role in binding to biological targets.
Chemical Reactions and Properties
Compounds with indole and triazole structures can undergo various chemical reactions, including substitutions, additions, and ring formations, allowing for further chemical modifications and functionalizations. The reactivity of these compounds can be influenced by the presence of substituents on the rings, as seen in the work by El-Sayed et al. (2011), who explored the antimicrobial activity of 1-[(tetrazol-5-yl)methyl]indole derivatives (El-Sayed et al., 2011).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound's synthesis involves interactions between diazo compounds and isocyanates, leading to the formation of specific derivatives with potential antitumor activity. This process highlights the compound's role in the development of novel anticancer agents (Stevens et al., 1984).
Another study focuses on the regiospecific C-acylation of indoles, demonstrating the compound's utility in synthesizing acylated derivatives for further chemical analysis and potential pharmacological applications (Katritzky et al., 2003).
Potential as a Precursor in Chemical Reactions
Research on Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes has been reported, showcasing the compound's role in forming novel tricyclic and tetracyclic N-heterocycles. This indicates its significance in synthetic organic chemistry for creating complex molecular structures (Nunewar et al., 2021).
The structural analysis of amicarbazone provides insight into the compound's conformation and crystal packing, further emphasizing its relevance in the study of molecular interactions and stability (Kaur et al., 2013).
Chemical Transformations and Synthetic Utility
A study on N-heterocyclic carbenes relying on the triazolone structural motif explores the synthesis, modifications, and reactivity of compounds with this backbone structure. This research underscores the compound's versatility in organic synthesis and its potential for forming metal complexes and other derivatives (Jonek et al., 2015).
Me2AlCl-mediated transformations involving indoles showcase the compound's application in carboxylation, ethoxycarbonylation, and carbamoylation reactions. These findings highlight its utility in organic synthesis, particularly for introducing functional groups into indole derivatives (Nemoto et al., 2016).
Propriétés
IUPAC Name |
N,3,5,7-tetramethyl-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-11(2)24-10-20-22-16(24)9-23(6)19(25)18-14(5)15-8-12(3)7-13(4)17(15)21-18/h7-8,10-11,21H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENQSKQHTNRCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=NN=CN3C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538340.png)

![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)
![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)

![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)
![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)
![9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538393.png)
![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)


![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)